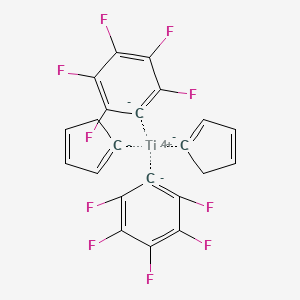

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium

Vue d'ensemble

Description

Titanocene dicarbonyl is a chemical compound with the formula (η5-C5H5)2Ti(CO)2, abbreviated Cp2Ti(CO)2 . This maroon-coloured, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .

Molecular Structure Analysis

The structure of related complexes, such as cyclopentadienyl metalloporphyrin (PTMCp, TM = transition metal) complexes, can be classified into the sandwich type and the biplanar type .Physical And Chemical Properties Analysis

Titanocene dicarbonyl is a maroon solid with a molar mass of 234.09 g/mol . It sublimes at 40 to 80 °C (104 to 176 °F; 313 to 353 K) at 0.001 mmHg . It is insoluble in water but soluble in other solvents like THF and benzene .Applications De Recherche Scientifique

Chemical Structure and Geometry

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium displays a distinct chemical structure with distorted tetrahedral geometry around the titanium atom. This structure, common in bis(cyclopentadienyl) complexes of titanium(IV), is characterized by the placement of the Cl and Ti atoms in the pentafluorophenyl plane, bisecting the interplanar angle between the methylcyclopentadienyl rings (Kienitz, Thöne, & Jones, 1996).

Synthesis and Chemical Robustness

The synthesis of bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium involves treatment with pentafluorophenyl-lithium. This process yields a complex that is chemically more robust than similar aryltitanium compounds with carbon-titanium σ-bonds. The compound also demonstrates interesting reactivity with various reagents, leading to the cleavage of C6F5 groups and the formation of derivatives (Chaudhari & Stone, 1966).

Photochemical Properties

Bis(cyclopentadienyl)titanium dichloride, a related compound, exhibits significant photochemical properties. It acts as a high-performance additive under UV light for radical photopolymerization reactions and facilitates the in situ formation of Ti-based nanoparticles. These nanoparticles, varying in size, are characterized by their unique photochemical behavior, including reduced oxygen inhibition and efficient initiating radical formation (Versace, Fouassier, & Lalevée, 2014).

Reactivity with Organic Azides

When bis(cyclopentadienyl)titanium(III) chloride reacts with organic azides, it leads to the liberation of nitrogen and the formation of nitrogen-bridged TiIV compounds. These reactions, conducted in different solvents, result in various products with different thermal stabilities, showcasing the compound's reactivity and potential for creating diverse chemical structures (Coutts & Surtees, 1966).

Catalytic Applications

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium and related compounds find application as catalysts in polymerization reactions. Their structural stability makes them suitable for catalyst development in polymer science, significantly influencing the efficiency and specificity of the polymerization process. This application is critical in the field of materials science and engineering (Li & Neckers, 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBOHAXFGTHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10F10Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium | |

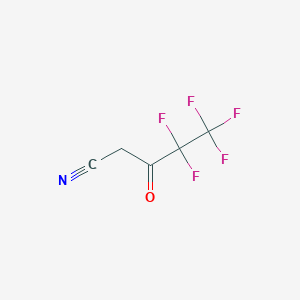

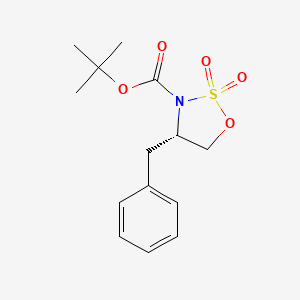

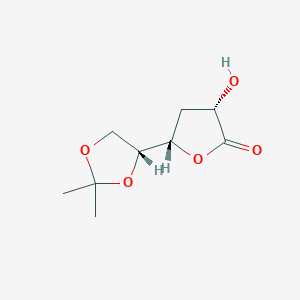

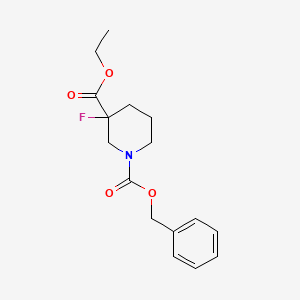

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B3039488.png)

![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)